molecular formula C18H18N2O4S B2869666 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912762-08-4

3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2869666
CAS No.: 912762-08-4
M. Wt: 358.41
InChI Key: ZGUVXOCNAXSHIS-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. Benzamides, for example, can participate in a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, benzamides generally have a planar structure due to the conjugation between the carbonyl and the nitrogen .

Scientific Research Applications

Antimicrobial and Analgesic Agents

A study explored the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating potential anti-inflammatory and analgesic properties. These compounds were evaluated for their cyclooxygenase inhibition and exhibited significant analgesic and anti-inflammatory activities, highlighting the potential of such compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antidiabetic Agents

Research into antihyperglycemic agents identified a series of benzamide derivatives as candidates for treating diabetes mellitus. This discovery underscores the utility of benzamide derivatives in medicinal chemistry, specifically in the search for new antidiabetic treatments (Nomura et al., 1999).

Antidopaminergic Properties

A study on the synthesis of benzamide compounds and their antidopaminergic properties provided insights into their potential as antipsychotic agents. This research is critical for understanding the structural requirements for receptor interaction and could inform the development of novel antipsychotic medications (Högberg et al., 1990).

Antioxidant Activities

The isolation of new compounds from endophytic Streptomyces, including a novel benzamide, revealed antimicrobial and antioxidant activities. Such findings highlight the potential of natural products in discovering bioactive compounds with therapeutic applications (Yang et al., 2015).

Docking Studies and Antimicrobial Evaluation

Research involving the synthesis, characterization, and evaluation of novel benzamides for antimicrobial activity and docking studies emphasizes the role of benzamide derivatives in combating microbial resistance. This work contributes to the ongoing search for more effective antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzamides have been found to have antimicrobial, anti-inflammatory, and anticancer activities .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the wide range of activities exhibited by benzamides, it could be interesting to explore its potential uses in medicine, industry, and other fields .

Properties

IUPAC Name

3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-10-5-6-14(24-4)15-16(10)25-18(19-15)20-17(21)11-7-12(22-2)9-13(8-11)23-3/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUVXOCNAXSHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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